STK19 Inhibitory Potency: ZT-12-037-01 vs. Chelidonine
ZT-12-037-01 inhibits STK19 kinase activity with IC50 values of 23.96 nM against wild-type (WT) STK19 and 27.94 nM against the gain-of-function D89N mutant prevalent in ~25% of human melanomas [1]. In comparison, Chelidonine, the only other reported selective STK19 inhibitor, inhibits STK19-mediated NRAS S89 phosphorylation with an IC50 of 125 nM [2]. This represents an approximately 5.2-fold superiority in potency against the WT enzyme and 4.5-fold against the D89N mutant for ZT-12-037-01.
| Evidence Dimension | STK19 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.96 nM (STK19 WT); IC50 = 27.94 nM (STK19 D89N) |
| Comparator Or Baseline | Chelidonine: IC50 = 125 nM (STK19-mediated NRAS S89 phosphorylation) |
| Quantified Difference | ~5.2-fold greater potency (WT); ~4.5-fold greater potency (D89N) |
| Conditions | In vitro kinase activity assay; luminescent phosphorylation assay for Chelidonine |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and enables lower dosing in vivo, directly improving the signal-to-noise ratio in NRAS-mutant melanoma assays.
- [1] Yin C, Zhu B, Zhang T, et al. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. Cell. 2019;176(5):1113-1127.e16. doi:10.1016/j.cell.2019.01.002 View Source
- [2] Qian L, Chen K, Wang C, et al. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine. Clin Cancer Res. 2020;26(13):3408-3419. doi:10.1158/1078-0432.CCR-19-2604 View Source
